molecular formula C19H28N2O2 B1142674 Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1206969-92-7

Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No. B1142674
CAS RN: 1206969-92-7
M. Wt: 316.43782
InChI Key:
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Description

Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is a compound of interest within the realm of organic chemistry, particularly in the synthesis and study of spirocyclic and diazaspiro compounds. These compounds are known for their unique chemical and physical properties which make them valuable in various chemical synthesis and potential applications in medicinal chemistry.

Synthesis Analysis

Spirocyclic compounds, similar to this compound, are synthesized through methods that include intramolecular cyclization and nucleophilic displacement. A practical synthesis approach for related compounds involves the construction of the diazaspiro framework by intramolecular cyclization methods, such as the Fukuyama–Mitsunobu cyclization, starting from commercially available precursors (Gomi et al., 2012).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds is characterized by the presence of a spirocyclic framework incorporating nitrogen atoms within the cycle. X-ray crystallography studies provide insights into the crystalline and molecular structures of these compounds, revealing their conformation and the spatial arrangement of substituents (Silaichev et al., 2012).

Chemical Reactions and Properties

Spirocyclic and diazaspiro compounds exhibit a variety of chemical reactions, including reactions with different aldehydes and ketones to form new compounds with potential biological activity. Their reactivity is influenced by the structural features, such as the presence of nitrogen atoms and the spirocyclic configuration, which can affect their chemical stability and reactivity patterns (Wang et al., 2020).

Physical Properties Analysis

The physical properties of diazaspiro compounds like this compound can be assessed through spectroscopic methods (UV-Vis, FT-IR, NMR) and elemental analysis. These analyses help in understanding the compound's absorption characteristics, molecular vibrations, and the chemical environment of hydrogen and carbon atoms within the molecule (Lazic et al., 2017).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses and a dust respirator should be worn when handling this compound .

Mechanism of Action

Target of Action

Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is a complex organic compound that is used as a reagent in the synthesis of RET kinase inhibitors . RET kinase is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival .

Mode of Action

It is known to interact with its target, the ret kinase, and inhibit its activity . This inhibition can lead to changes in cellular processes controlled by this kinase, such as cell growth and differentiation .

Biochemical Pathways

The compound affects the RET signaling pathway, which is involved in various cellular processes. By inhibiting RET kinase, it can disrupt the normal functioning of this pathway, leading to downstream effects such as reduced cell growth and differentiation .

Pharmacokinetics

The pharmacokinetic properties of Tert-butyl 2-benzyl-2,7-diazaspiro[3Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to influence its bioavailability and efficacy .

Result of Action

The inhibition of RET kinase by this compound can lead to a decrease in cell growth and differentiation . This can have significant effects at the molecular and cellular levels, potentially making it useful in the treatment of diseases characterized by overactive RET signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the cells it is acting upon .

properties

IUPAC Name

tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-11-9-19(10-12-21)14-20(15-19)13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGCOTYSXLIHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145301
Record name 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1206969-92-7
Record name 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(phenylmethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyl-2,7-diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester
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